molecular formula C16H16O4S2 B303383 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

Cat. No. B303383
M. Wt: 336.4 g/mol
InChI Key: KJKNNEHSYGWDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione, also known as MDCT, is a synthetic compound that has been widely used in scientific research applications. MDCT has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory mediators and reduce inflammation in various models of inflammation. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various spectroscopic techniques. However, 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in vivo, which limits its potential for translation to clinical applications.

Future Directions

There are several future directions for the research on 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione in vivo could provide valuable information for its potential translation to clinical applications.
Conclusion:
In conclusion, 3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is a synthetic compound that has shown potential in various fields of scientific research. It has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, studies on its pharmacokinetics and pharmacodynamics in vivo could provide valuable information for its potential translation to clinical applications.

Synthesis Methods

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1,3-dithiane-2-carboxylic acid followed by the addition of cyclobutanedione. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

Molecular Formula

C16H16O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

3-methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C16H16O4S2/c1-19-11-7-4-3-6-10(11)16(21-8-5-9-22-16)12-13(17)14(18)15(12)20-2/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

KJKNNEHSYGWDMA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC

Canonical SMILES

COC1=CC=CC=C1C2(SCCCS2)C3=C(C(=O)C3=O)OC

Origin of Product

United States

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